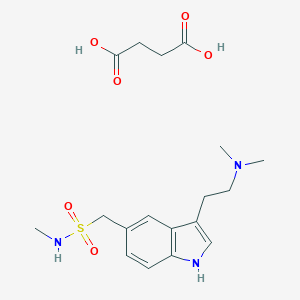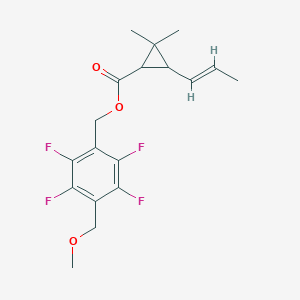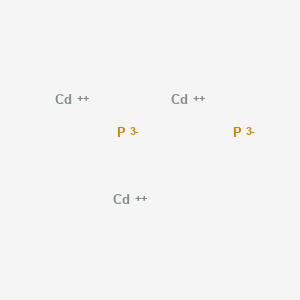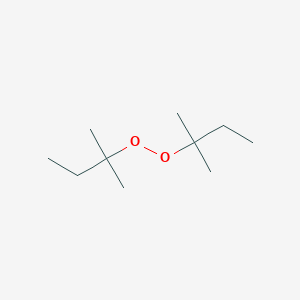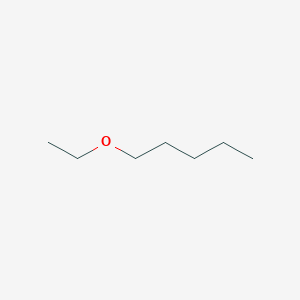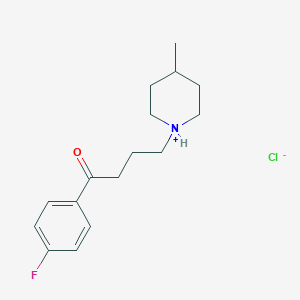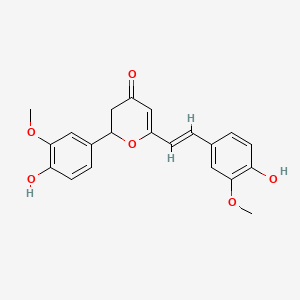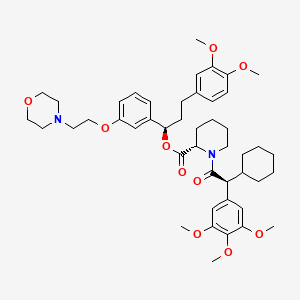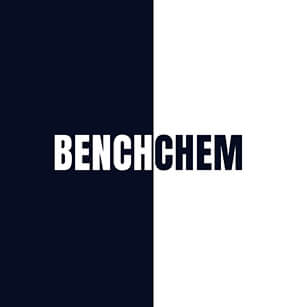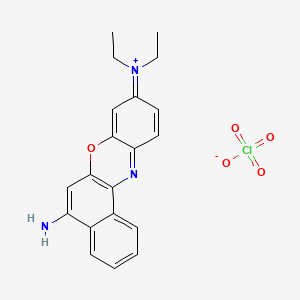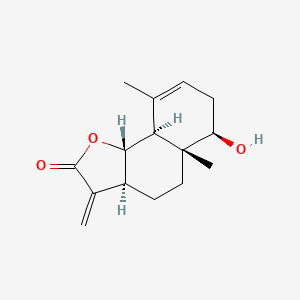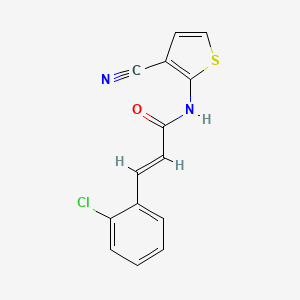
(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide
Overview
Description
(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a cyanothiophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 3-cyanothiophene-2-amine in the presence of a base to form the corresponding imine. This imine is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted acrylamide derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide typically involves a multi-step process:
- Starting Materials : The synthesis begins with 2-chlorobenzaldehyde and 3-cyanothiophene-2-amine.
- Reaction Conditions : The reaction is carried out in the presence of a base to form an imine, followed by condensation with acryloyl chloride. Common solvents include dichloromethane or tetrahydrofuran, often under reflux conditions to facilitate the reaction.
The compound's molecular formula is , and its molecular weight is approximately 270.75 g/mol. The presence of the chlorophenyl and cyanothiophenyl groups contributes to its unique properties, making it a versatile building block in organic synthesis.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest promising activity against bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents.
| Pathogen | MIC (µg/mL) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 15.6 | Chloramphenicol (143) |
| Escherichia coli | 20 | Ampicillin (10) |
These results highlight its potential as an antimicrobial agent, warranting further investigation into its mechanism of action.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable case study demonstrated an IC50 value of 10 µM against non-small cell lung cancer (NSCLC) cells, with mechanisms involving apoptosis induction through mitochondrial pathways.
| Cancer Cell Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Non-Small Cell Lung | 10 | Apoptosis |
| Breast Cancer | 15 | Cell Cycle Arrest |
This anticancer activity suggests that the compound may serve as a lead for developing new cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown efficacy in reducing markers of inflammation in preclinical models, likely due to their ability to inhibit pro-inflammatory cytokines.
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for therapeutic applications:
- Cancer Therapy : Given its anticancer properties, ongoing research aims to elucidate its full potential as an anticancer agent.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.
- Inflammatory Disorders : The anti-inflammatory effects may offer new avenues for treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromophenyl)-N-(3-cyanothiophen-2-yl)acrylamide: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(2-fluorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide: Similar structure but with a fluorine atom instead of chlorine.
(E)-3-(2-methylphenyl)-N-(3-cyanothiophen-2-yl)acrylamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs with different substituents.
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 292.78 g/mol
The compound features a prop-2-enamide backbone with a chlorophenyl and a cyanothiophen moiety, which are significant for its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect various physiological processes.
- Receptor Modulation : Interaction with cellular receptors may lead to altered signal transduction pathways, impacting cell proliferation and apoptosis.
- Oxidative Stress Reduction : The presence of thiophene and cyano groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, studies have shown that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds featuring chlorinated phenyl groups have demonstrated antimicrobial properties against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may protect neural cells from damage caused by amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This protective effect is hypothesized to occur through the inhibition of protein aggregation and reduction of oxidative stress .
Case Studies and Research Findings
- Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Thiophene Derivative A | 10 | Caspase activation |
| Thiophene Derivative B | 5 | Bcl-2 inhibition |
- Antimicrobial Efficacy :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFRSNMOVCAMV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


